Spirotenuipesine A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H22O4 |
|---|---|
Molecular Weight |
266.33 g/mol |
IUPAC Name |
(1R,1'S,3R,5R,7R,8R)-3-(hydroxymethyl)-1',7-dimethylspiro[2,9-dioxatricyclo[3.3.1.03,7]nonane-8,4'-cyclohex-2-ene]-1'-ol |
InChI |
InChI=1S/C15H22O4/c1-12(17)3-5-14(6-4-12)11-18-10-7-13(14,2)15(8-10,9-16)19-11/h3,5,10-11,16-17H,4,6-9H2,1-2H3/t10-,11-,12-,13-,14-,15+/m1/s1 |
InChI Key |
XEINGSGIWZSSRJ-OJVARPOJSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@]2(C=C1)[C@@H]3O[C@@H]4C[C@]2([C@@](C4)(O3)CO)C)O |
Canonical SMILES |
CC1(CCC2(C=C1)C3OC4CC2(C(C4)(O3)CO)C)O |
Synonyms |
spirotenuipesine A |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Spirotenuipesine a
Retrosynthetic Analyses and Strategic Disconnections
Retrosynthetic analysis of Spirotenuipesine A typically focuses on identifying key bonds that can be formed through reliable chemical reactions, simplifying the target molecule into readily available starting materials or simpler intermediates psu.edumsu.edu. Strategic disconnections aim to break down the spirocyclic and tricyclic ring systems in a manner that allows for the stereoselective construction of the molecule's core.
One approach involves perceiving the molecule through a Diels-Alder type lens to construct the A-ring, potentially coupled with a Pauson-Khand reaction for the cyclopenta sector psu.edu. Another retrosynthetic strategy envisioned the lactone functionality being installed through an oxidative lactonization protocol, with a precursor potentially generated via a Claisen-like rearrangement of an allylic alcohol acs.org. A key disconnection in some syntheses targets the spiro-Diels-Alder cycloaddition between an α-methylene lactonic dienophile and a synergistic diene to form the spirocyclic core psu.edu.
Total Synthesis Approaches to this compound
Multiple total synthesis routes towards this compound have been reported, each employing different key transformations and strategies to assemble the molecule's intricate framework nih.govacs.orgresearchgate.netnih.govbrandeis.edumskcc.orgacs.org. These syntheses often highlight the challenges associated with constructing vicinal all-carbon quaternary centers and controlling the stereochemistry at multiple positions.
One notable total synthesis features the highly stereoselective construction of the C(5) and C(6) vicinal all-carbon quaternary centers via an intramolecular cyclopropanation/radical initiated fragmentation sequence nih.govnih.govbrandeis.edu. This approach also utilized a diastereoselective intermolecular Diels-Alder reaction between an α-methylene lactone dienophile and a diene to build the spirocyclic system nih.govnih.govbrandeis.edu. Another synthesis employed a stereoselective Ireland-Claisen rearrangement as a key step to construct the core structure researchgate.net.
The installation of the C(9) tertiary alcohol is another common step in these syntheses, often achieved via nucleophilic methylation nih.govnih.govbrandeis.edu. Ring-closing metathesis (RCM) has also been utilized to form a tetrasubstituted double bond within the cyclopentenyl system nih.govnih.govbrandeis.edu.
Key Stereoselective Transformations
The successful synthesis of this compound relies heavily on key stereoselective transformations to establish the correct configuration at its multiple chiral centers. Some of the critical reactions employed include:
Diels-Alder Cycloadditions: Diastereoselective intermolecular Diels-Alder reactions have been instrumental in constructing the spirocyclic system, with the diene approaching from the less hindered face of the dienophile to control stereochemistry nih.govacs.orgnih.govbrandeis.edumskcc.orgacs.org.
Intramolecular Cyclopropanations: Intramolecular cyclopropanation reactions, often followed by radical-initiated fragmentation, have been used to create challenging all-carbon quaternary centers with high stereoselectivity nih.govnih.govbrandeis.edumskcc.orgacs.org.
Ring-Closing Metathesis (RCM): RCM reactions have been employed to form cyclic structures, specifically the tetrasubstituted double bond in the cyclopentenyl ring, even in the presence of sensitive functional groups like allylic and homoallylic alcohols nih.govnih.govbrandeis.edumskcc.orgacs.org.
Ireland-Claisen Rearrangements: A stereoselective Ireland-Claisen rearrangement has been highlighted as a key step in at least one synthesis to establish crucial carbon-carbon bonds and stereocenters researchgate.net.
Development of Asymmetric Synthesis Routes
Beyond racemic syntheses, efforts have been directed towards developing asymmetric routes to access optically active this compound nih.govacs.orgresearchgate.netnih.govbrandeis.edumskcc.orgacs.org. These approaches aim to control the absolute stereochemistry from an early stage of the synthesis. One strategy involves starting with readily available optically active precursors, such as (R)-(-)-epichlorohydrin nih.govacs.orgnih.govbrandeis.edumskcc.orgacs.org. By establishing the absolute stereochemistry of a key secondary alcohol early on, subsequent diastereoselective transformations can then install the remaining stereocenters in the desired sense nih.govacs.org. Asymmetric 1,4-addition reactions have also been explored to induce chirality at all-carbon quaternary centers researchgate.net.
Formal Synthesis and Partial Synthesis Endeavors
Formal synthesis, which involves synthesizing a compound that has previously been converted into the target molecule, and partial synthesis, starting from a complex natural intermediate, represent alternative strategies to access this compound ub.eduquora.com. While the provided search results primarily detail total synthesis, the concept of formal synthesis is mentioned in the context of other neurotrophic diterpenoids, suggesting it could be a viable approach for this compound by targeting known advanced intermediates researchgate.net. Partial synthesis, starting from a structurally similar natural product, could potentially offer a more convergent route, though this would depend on the availability and complexity of suitable starting materials quora.com.
Advanced Analytical Techniques for Structural Confirmation During Synthesis
Throughout the synthesis of this compound, advanced analytical techniques are crucial for confirming the structure and stereochemistry of intermediates and the final product. X-ray crystallography has been specifically mentioned as a technique used to confirm the relative stereochemistry of key intermediates, such as iodolactones, and the structure of the final synthetic this compound nih.govacs.orgnih.govmskcc.orgacs.org. Other spectroscopic methods like NMR and mass spectrometry are also routinely employed for structural elucidation and confirmation rsc.orgajchem-a.commdpi.com.
Biosynthetic Investigations of Spirotenuipesine a
Proposed Biosynthetic Pathway and Precursors
While the complete in vivo biosynthetic pathway of Spirotenuipesine A in Paecilomyces tenuipes is still under investigation, synthetic studies have provided insights into potential biogenetic considerations and plausible intermediates. Retrosynthetic analysis in total synthesis efforts has helped identify potential precursors and key disconnections that mirror possible biosynthetic transformations in nature. escholarship.orgpsu.edu For instance, one synthetic strategy envisioned a Diels-Alder reaction between an α-methylenelactone dienophile and a synergistic diene as a key step in constructing the core spirocyclic structure, a transformation that could potentially be enzyme-catalyzed in a biological setting. researchgate.netnih.govmskcc.orgfigshare.comnih.govacs.orgscience.gov Another approach involved an intramolecular cyclopropanation/radical initiated fragmentation sequence to form vicinal all-carbon quaternary centers, suggesting similar radical-mediated processes might be involved in the natural biosynthesis. researchgate.netnih.govmskcc.orgfigshare.comnih.govacs.orgscience.gov
The search results highlight synthetic approaches rather than the in vivo biosynthetic pathway. However, these syntheses are often designed with biogenetic considerations in mind. The proposed precursors in synthetic routes, such as cyclic enones, bromophenols, allylic alcohols, and dienes, provide clues about the types of molecules that might serve as starting materials or intermediates in the fungal biosynthesis. escholarship.org The formation of complex polycyclic structures in nature often utilizes highly functionalized precursors that are "preorganized" for cyclization events, including enzyme-catalyzed reactions like the Diels-Alder reaction. escholarship.org
Identification of Key Enzymatic Steps and Biosynthetic Intermediates
Direct identification of the specific enzymatic steps and intermediates in the in vivo biosynthesis of this compound is limited in the provided search results. However, studies on the biosynthesis of other spiro-carbon-bearing natural products, such as spirotryprostatins, have revealed the involvement of oxygenating enzymes like FAD-dependent monooxygenases and cytochrome P450 enzymes in spiro-ring formation. nih.gov This suggests that similar enzymatic machinery might be employed in the biosynthesis of this compound.
Synthetic efforts have identified several key intermediates in the chemical synthesis of this compound, which could potentially mirror intermediates in the biosynthetic pathway. These include tricyclic intermediates formed through cyclization reactions and products of Diels-Alder cycloadditions. researchgate.netnih.govmskcc.orgfigshare.comescholarship.orgnih.govacs.orgscience.govresearchgate.net The highly stereoselective construction of quaternary centers in synthetic routes points to the likely involvement of highly specific enzymes in the biological pathway that control stereochemistry. researchgate.netnih.govmskcc.orgfigshare.comnih.govacs.orgscience.gov
Genetic Foundations of this compound Biosynthesis
The genetic basis for this compound biosynthesis in Paecilomyces tenuipes is not explicitly detailed in the search results. However, the biosynthesis of other fungal secondary metabolites, such as trichothecenes (also produced by Paecilomyces tenuipes), is controlled by gene clusters. core.ac.ukplos.org These clusters typically contain genes encoding biosynthetic enzymes, regulatory proteins, and transporters. core.ac.uksdu.edu.cn It is highly probable that the genes responsible for this compound biosynthesis are also organized in a similar gene cluster within the Paecilomyces tenuipes genome. Identifying this gene cluster would be a crucial step in fully understanding the biosynthetic pathway. Studies on other alkaloid biosynthesis pathways have involved homology-based mining of gene libraries to identify potential biosynthetic enzymes and expression analysis to understand their roles. science.govsdu.edu.cn
Chemoenzymatic and Isotopic Labeling Studies for Pathway Elucidation
Chemoenzymatic synthesis, which combines chemical and enzymatic transformations, is a powerful tool for accessing complex molecules and can provide insights into potential biosynthetic steps. rsc.orgmdpi.com While the search results mention chemoenzymatic approaches in a general context and in the synthesis of other compounds, a specific chemoenzymatic synthesis directly detailing steps of this compound biosynthesis was not prominently featured. rsc.orgmdpi.comresearchgate.netresearchgate.net However, the use of enzymes in synthetic routes to achieve specific transformations, such as stereoselective cyclizations, aligns with the principles of chemoenzymatic synthesis and can inform our understanding of how similar steps might occur in nature. researchgate.net
Isotopic labeling studies are invaluable for tracing the fate of atoms from precursors through metabolic pathways. wikipedia.orgnih.govbiorxiv.orgmdpi.com By feeding isotopically labeled precursors to the producing organism and analyzing the labeling pattern in the final product, researchers can elucidate the sequence of reactions and identify intermediates. wikipedia.orgnih.govmdpi.com The search results indicate that isotopic labeling studies have been used in the context of spirotenuipesine research, particularly in synthetic studies to understand reaction mechanisms and stereochemistry. researchgate.netresearchgate.net Applying this technique to in vivo studies with Paecilomyces tenuipes would be critical for definitively mapping the biosynthetic pathway of this compound. Isotopic labeling, often coupled with techniques like NMR and mass spectrometry, allows for the tracking of labeled atoms through complex biochemical transformations. wikipedia.orgnih.govmdpi.com
Analog Design, Synthesis, and Structure Activity Relationship Sar Studies
Rational Design Principles for Spirotenuipesine A Analogs
Rational design principles for this compound analogs are guided by the goal of identifying structural elements critical for its neurotrophic factor promoting activity and potentially enhancing these effects or introducing other desirable properties. While the specific rational design principles for this compound analogs are not extensively detailed in the provided search results, the general principles of analog design in medicinal chemistry involve modifying the core structure to probe the impact of different functional groups, stereochemistry, and ring systems on biological activity and physicochemical properties. This often includes considering factors such as hydrogen bond donors/acceptors, aromaticity, hydrophobicity, and hydrophilicity, which are key pharmacophore features in drug design. slideshare.net
Synthetic Methodologies for Analog Generation
The synthesis of this compound and its analogs presents significant challenges due to its complex spirocyclic trichothecane (B1236751) structure, featuring multiple stereogenic centers and a unique ring system. Several synthetic approaches have been developed to access this compound and related structures.
One synthetic strategy involves the highly stereoselective construction of vicinal all-carbon quaternary centers at C(5) and C(6) through an intramolecular cyclopropanation/radical initiated fragmentation sequence. researchgate.netresearchgate.netfigshare.com Another key step in some syntheses is a diastereoselective intermolecular Diels-Alder reaction. researchgate.netresearchgate.netfigshare.com The installation of the C(9) tertiary alcohol has been achieved via nucleophilic methylation. researchgate.netresearchgate.netfigshare.com Ring-closing olefin metathesis (RCM) has also been employed to form a tetrasubstituted double bond. researchgate.netresearchgate.net
The Danishefsky research group, for instance, achieved the synthesis of (±)-spirotenuipesine A and B using an approach where a tricyclic motif was formed through a Cu(II)-promoted intramolecular cyclopropanation. researchgate.net This was followed by a radical deoxygenation under Barton-McCombie conditions, which also cleaved the strained cyclopropane (B1198618) ring. researchgate.net
Another reported synthesis of (±)-spirotenuipesine A, aimed at obtaining sufficient amounts for biological evaluation, utilized a stereoselective Ireland-Claisen rearrangement as a key step. researchgate.net
These synthetic methodologies highlight the complexity involved in accessing the this compound core and provide a basis for generating structural analogs through modifications at various stages of the synthesis.
Structure-Activity Relationship (SAR) Analysis in Modulating Biological Effects
SAR analysis is crucial for understanding how structural changes in this compound affect its ability to modulate biological effects, particularly its neurotrophic factor promoting activity. While detailed SAR data specifically for this compound analogs is not extensively provided in the search results, the principle of SAR involves systematically modifying the molecule's structure and observing the resulting changes in activity. youtube.com
General SAR studies on other compound classes, such as antimalarial peroxides, demonstrate that even subtle structural changes, like the polarity of functional groups or modifications to substructures, can significantly impact activity. researchgate.net For example, in some antimalarial peroxides, more polar metabolites with oxidized adamantane (B196018) substructures were significantly less active than the parent compound. researchgate.net Similarly, increasing chain length or introducing specific halogen atoms in other compound series has been shown to dramatically increase activity in SAR studies. nih.gov
Applying these general SAR principles to this compound would involve synthesizing analogs with variations in different parts of the molecule, such as the spiro center, the trichothecane core, or appended functional groups, and then evaluating their neurotrophic factor promoting activity in glial cells or other relevant biological assays. Comparing the activities of these analogs would help identify which structural features are essential for the observed biological effects and how modifications influence potency and efficacy.
Elucidation of Essential Pharmacophoric Features
The elucidation of essential pharmacophoric features of this compound involves identifying the critical three-dimensional arrangement of functional groups necessary for its interaction with its biological target(s) and the resulting neurotrophic factor promoting activity. A pharmacophore model represents these essential features, which can include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, hydrophobic centers, and ionizable groups. slideshare.net
Based on the biological activity of this compound in promoting neurotrophic factor biosynthesis in glial cells nih.govresearchgate.net, its pharmacophore would encompass the structural elements responsible for this specific interaction. While the precise pharmacophore of this compound is not explicitly defined in the search results, the fact that it is a spirocyclic trichothecane derivative nih.gov suggests that the unique spirocyclic ring system and the functional groups present on the trichothecane core likely contribute to its pharmacophore.
Identifying the essential pharmacophoric features typically involves SAR studies with a series of analogs, as well as computational techniques like pharmacophore modeling and docking studies if the biological target is known. slideshare.netscirp.org These studies help to map the key interaction points between the molecule and its target, providing a basis for the rational design of more potent and selective analogs. For instance, pharmacophore models for other targets have identified features such as hydrogen bond acceptors and aromatic rings as crucial for activity. scirp.org
Further research involving the synthesis and biological evaluation of a diverse set of this compound analogs, coupled with computational modeling, would be necessary to fully elucidate the essential pharmacophoric features responsible for its neurotrophic activity.
Molecular and Cellular Mechanistic Insights
Modulation of Neurotrophic Factor Biosynthesis in Glial Cells
Spirotenuipesine A, along with spirotenuipesine B, has been shown to promote the biosynthesis of neurotrophic factors in glial cells. capes.gov.brnih.govacs.orgresearchgate.net Studies using 1321N1 human astrocytoma cells have provided evidence that these natural products facilitate the expression and release of key neurotrophic factors. acs.orgnih.gov The conditioned medium from 1321N1 cells treated with this compound has been observed to induce differentiation in PC12 cells, indicating the release of neurotrophic substances by the glial cells. researchgate.netresearchgate.net
A key observation in the study of this compound's mechanism is its ability to induce differentiation in rat pheochromocytoma cells (PC12). researchgate.netacs.orgnih.gov PC12 cells are a widely used model for studying neuronal differentiation, as they respond to neurotrophic factors like Nerve Growth Factor (NGF) by ceasing proliferation and extending neurites, mimicking sympathetic neurons. researchgate.net Culture medium from 1321N1 human astrocytoma cells that had been treated with synthetic racemic this compound showed this differentiation-inducing activity against PC12 cells, leading to observable morphological changes indicative of neuronal differentiation. researchgate.netresearchgate.net
The neurotrophic substances induced and released by glial cells upon treatment with this compound appear to be distinct from well-known neurotrophic factors such as NGF. researchgate.net Characterization studies have indicated that the factor derived from 1321N1 cells is resistant to boiling and trypsin treatment, properties that differentiate it from protein-based neurotrophic factors like NGF. researchgate.net This suggests that this compound may stimulate the production of novel or less characterized low-molecular-weight neurotrophic factors from glial cells. researchgate.net
Induction of Differentiation in PC12 Cells
Investigation of Intracellular Signaling Pathway Interactions
While comprehensive studies specifically detailing this compound's interactions with pathways like Nrf2, PKC, PI3K, and WNT relevant to neurogenesis are limited in the provided search results, research on neurotrophic factors and related compounds offers some context. The PI3K/Akt pathway, for instance, is known to mediate the effects of various neurotrophic and pro-neurogenic growth factors and is involved in cell survival and the inhibition of GSK-3β, which in turn influences Nrf2 and Wnt/β-catenin signaling. nih.govmdpi.com Nrf2 activation itself is involved in regulating antioxidant and anti-inflammatory responses, and its activity can be modulated by pathways like PI3K/Akt and PKC. mdpi.comfrontiersin.orguniroma1.itfrontiersin.org While a direct link for this compound to these specific pathways wasn't explicitly found, the induction of neurotrophic factors by this compound suggests potential downstream effects or interactions within these interconnected signaling networks that are crucial for neuronal function and survival.
Advanced Cellular Assays and Biomarker Analyses
The use of cellular assays, such as the induction of differentiation in PC12 cells by conditioned medium from treated glial cells, has been instrumental in demonstrating the neurotrophic activity stimulated by this compound. researchgate.netacs.orgnih.govresearchgate.net While specific details on advanced cellular assays or comprehensive biomarker analyses directly applied to this compound are not extensively detailed in the search results, the broader field of neurotrophin research and the study of neurodegenerative diseases utilize advanced techniques. These can include highly sensitive multiplexed assays for cellular biomarkers using methods like mass cytometry to interrogate complex cellular biology and detect low-abundance markers. semanticscholar.org The identification of biomarkers is crucial for understanding disease pathogenesis and evaluating the efficacy of potential therapeutic agents. semanticscholar.orgdntb.gov.uaresearchgate.net Although not explicitly linked to this compound in the provided text, such advanced approaches represent the types of analyses that would be valuable in further characterizing its cellular effects and identifying relevant biomarkers of its activity.
Pre Clinical Biological Activities in in Vitro and Animal Models
Neurotrophic and Neuroprotective Activities
Spirotenuipesine A has demonstrated promising neurotrophic and neuroprotective activities in pre-clinical settings. researchgate.netyoutube.com These activities are of particular interest due to the potential therapeutic applications for neurodegenerative disorders. researchgate.net
Naturally occurring neurotrophic factors, such as NGF, BDNF, and GDNF, are crucial for maintaining neuronal survival, differentiation, outgrowth, and preventing apoptosis. researchgate.net Diminished neurotrophic support is associated with the progression of various neurodegenerative diseases. researchgate.net While peptidyl neurotrophic factors have shown promise, their unfavorable pharmacokinetic properties and the need for invasive delivery methods have spurred the search for small molecule, nonpeptidyl agents that can stimulate endogenous neurotrophic factors or mimic their actions. researchgate.net this compound falls into this category of small molecules with potential neurotrophic activity. researchgate.net
This compound, along with Spirotenuipesine B, has been found to promote the biosynthesis of neurotrophic factors in glial cells. Glial cells play a significant role in maintaining neural function. Studies have shown that conditioned medium from 1321N1 human astrocytoma cells, when treated with spirotenuipesines, can induce the differentiation of PC-12 cells, suggesting that these compounds facilitate the expression and release of neurotrophic factors from glial cells. researchgate.netyoutube.com
Stimulation of Neurite Outgrowth in Cell Lines
A key aspect of neurotrophic activity is the stimulation of neurite outgrowth, which is essential for neuronal development and regeneration. This compound has been investigated for its ability to promote neurite outgrowth in cell line models. youtube.com
Studies using rat pheochromocytoma PC-12 cells have indicated that this compound can induce neuronal differentiation, a process that includes neurite outgrowth. researchgate.netyoutube.com The conditioned medium from 1321N1 human astrocytoma cells treated with spirotenuipesines showed differentiation-inducing activity against PC-12 cells, leading to morphological changes indicative of differentiation and neurite extension. researchgate.net
While specific quantitative data on neurite length or number directly attributed solely to this compound treatment in various cell lines is not extensively detailed in the provided snippets, the consistent reporting of its ability to stimulate neurotrophic factor biosynthesis in glial cells and subsequently promote neuronal differentiation in PC-12 cells strongly implies a role in promoting neurite outgrowth as part of the differentiation process. researchgate.netyoutube.com
Promotion of Neuronal Differentiation In Vitro
This compound has been shown to promote neuronal differentiation in vitro. researchgate.netyoutube.com This is a critical function of neurotrophic compounds, leading to the maturation and specialization of neuronal cells.
Upon introduction to 1321N1 human astrocytoma cells, this compound and Spirotenuipesine B appeared to facilitate the expression and release of key neurotrophic factors. researchgate.netyoutube.com This effect was evidenced by the ability of the conditioned medium from these treated astrocytoma cells to then promote the neuronal differentiation of rat pheochromocytoma PC-12 cells. researchgate.netyoutube.com The observed differentiation in PC-12 cells, which includes morphological changes, is a direct indicator of the neurotrophic signaling initiated by the spirotenuipesines via glial cells. researchgate.net
Efficacy Studies in Animal Models of Neurological Impairment
While the primary focus of the provided information is on in vitro activities, the potential of this compound as a drug lead for neurodegenerative diseases suggests interest in its efficacy in animal models. researchgate.net However, the search results offer limited specific details on in vivo efficacy studies directly involving this compound.
General discussions on neurotrophic factors and neurodegenerative disease research highlight the use of animal models, including models of Parkinson's and Alzheimer's diseases, to evaluate potential therapeutic agents. The challenges associated with delivering peptidyl neurotrophic factors to the brain in animal models underscore the advantage of small molecules like this compound, which may be better disposed to cross the blood-brain barrier. researchgate.net
Although direct experimental data on this compound's performance in animal models of specific neurological impairments is not detailed, its identification as a promising lead compound is based on its demonstrated in vitro neurotrophic activities, particularly its ability to stimulate neurotrophic factor biosynthesis. researchgate.net Further in vivo studies would be crucial to fully assess its therapeutic potential in complex biological systems.
Summary of Neurotrophic/Neuroprotective Activities
| Activity | Model System | Observed Effect | Citation(s) |
| Neurotrophic Factor Biosynthesis | 1321N1 human astrocytoma cells | Facilitates expression and release of key neurotrophic factors. | researchgate.netyoutube.com |
| Neuronal Differentiation | Rat pheochromocytoma PC-12 cells | Promotes differentiation (via conditioned medium from treated glial cells). | researchgate.netyoutube.com |
Note: The effects on PC-12 cells are observed when treated with conditioned medium from glial cells exposed to this compound, indicating an indirect effect mediated by glial-derived neurotrophic factors.
Other Reported Biological Activities in Pre-clinical Settings (e.g., anticancer, antimicrobial activities of related Paecilomyces metabolites)
Beyond its neurotrophic properties, this compound is a metabolite of the fungus Paecilomyces tenuipes. researchgate.netyoutube.com The genus Paecilomyces is known to produce a diverse array of secondary metabolites with various biological activities, including anticancer and antimicrobial effects. While these activities may not be directly attributed to this compound itself in the provided information, they represent the broader pharmacological potential of metabolites from this fungal genus.
Paecilomyces species produce metabolites with activities such as insecticidal, bactericidal, fungicidal, nematicidal, and cytotoxic properties. Some metabolites have shown antitumour activity. For instance, metabolites from Paecilomyces lilacinus have demonstrated inhibition rates against human cancer cell lines like K562, HL-60, and HeLa in in vitro assays. Paecilosetin, isolated from Paecilomyces farinosus, has shown anticancer activity against murine leukemic P388 cells and activity against bacteria and fungi. Metabolites from Paecilomyces variotii have exhibited antibacterial effects. Paecilomycine A, also isolated from P. tenuipes, has shown activity in neurotrophic factor biosynthesis in glial cells, similar to spirotenuipesines.
Perspectives and Future Research Directions
Challenges and Opportunities in Quantitative Supply and Derivatization for Research
Obtaining sufficient quantities of spirotenuipesine A for comprehensive biological evaluation presents a significant challenge. While the compound can be isolated from the fruiting bodies of Paecilomyces tenuipes, large-scale cultivation is necessary to yield adequate amounts. researchgate.net To overcome limitations in natural product isolation, total synthesis of this compound has been explored. researchgate.netacs.orgresearchgate.net Synthetic routes have been developed, including approaches utilizing stereoselective Ireland-Claisen rearrangement or intramolecular cyclopropanation/radical initiated fragmentation sequences. researchgate.netacs.orgresearchgate.net These synthetic strategies offer opportunities for providing a more reliable and potentially scalable supply of this compound and its analogs for research purposes. Furthermore, the development of efficient synthetic methods facilitates the creation of derivatized forms of this compound, which can be crucial for structure-activity relationship studies and the optimization of its biological properties.
Conceptual Potential as Chemical Probes for Neurobiological Research
This compound's ability to promote neurotrophic factor biosynthesis in glial cells highlights its conceptual potential as a chemical probe in neurobiological research. researchgate.netmdpi.com Chemical probes are valuable tools for investigating biological processes, including those related to neuronal function and survival. By selectively influencing neurotrophic factor production, this compound could be used to study the mechanisms underlying neurotrophic support in the brain and the interactions between glial cells and neurons. researchgate.net Such probes can aid in elucidating pathways relevant to neurodegenerative diseases and potentially identify new therapeutic targets. The use of fluorescent probe molecules, as seen in research on neovibsanins, demonstrates the utility of derivatization for tracking compound behavior in cellular systems like PC12 cells, a model system for neurobiological studies. researchgate.netresearchgate.net
Application of Computational Chemistry and Chemoinformatics in Analog Design and Mechanistic Prediction
Computational chemistry and chemoinformatics play a vital role in modern drug discovery and can be highly beneficial in the research of this compound and its derivatives. sathyabama.ac.innih.govimtm.czsyngeneintl.com These computational approaches can be applied to design novel analogs of this compound with potentially improved activity, selectivity, or pharmacokinetic properties. imtm.czsyngeneintl.com Techniques such as molecular modeling, docking studies, pharmacophore modeling, and de novo design can help predict how modifications to the this compound structure might affect its interaction with biological targets involved in neurotrophic factor production. imtm.czsyngeneintl.com Chemoinformatics methods, including quantitative structure-activity relationships (QSAR), can correlate structural features with biological activity, guiding the synthesis of more potent or selective compounds. nih.govillinois.edu Furthermore, computational methods can be used to gain insights into the likely mechanisms of action of this compound at a molecular level, complementing experimental findings. sathyabama.ac.in
Emerging Avenues for Further Investigation of this compound and its Derivatives
Emerging avenues for the investigation of this compound and its derivatives include a deeper exploration of their precise molecular targets and signaling pathways within glial cells that lead to neurotrophic factor release. While it is known that they promote neurotrophic factor biosynthesis, the specific receptors or intracellular proteins they interact with remain areas for further study. researchgate.netmdpi.com Investigating the potential of this compound and its analogs in various in vitro and in vivo models of neurodegenerative diseases is crucial to validate their therapeutic potential. researchgate.net Exploring different derivatization strategies to enhance blood-brain barrier permeability and metabolic stability could also be a significant avenue for developing systemically active neurotrophic agents. acs.org Additionally, given the fungal origin of this compound, exploring other secondary metabolites from Paecilomyces species or related entomopathogenic fungi might reveal novel compounds with similar or complementary neurotrophic activities. mdpi.comresearchgate.net
Q & A
Q. How should researchers address reproducibility challenges in this compound studies?
- Methodological Answer : Adopt FAIR principles:
- Findable : Deposit raw spectra (NMR, MS) in repositories (e.g., MetaboLights).
- Accessible : Share fungal strain IDs (e.g., GenBank accession numbers).
- Interoperable : Use standardized bioassay protocols (e.g., CLSI guidelines).
- Reusable : Publish step-by-step synthetic procedures with failure analyses .
Ethical & Methodological Considerations
Q. Q. What ethical guidelines apply to sourcing Paecilomyces tenuipes strains from biodiverse regions?
Q. How can conflicting data on this compound’s mechanism of action be resolved through interdisciplinary collaboration?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
